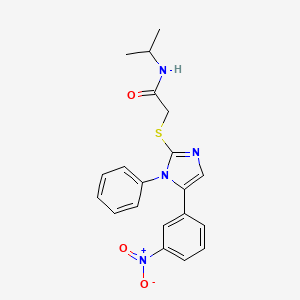

N-isopropyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-14(2)22-19(25)13-28-20-21-12-18(23(20)16-8-4-3-5-9-16)15-7-6-10-17(11-15)24(26)27/h3-12,14H,13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYLUBCWZQIILZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactionsThe final step involves the attachment of the isopropyl group and the thioacetamide moiety under controlled conditions, often using reagents like isopropylamine and thioacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-isopropyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is , with a molecular weight of 422.49 g/mol. The compound features an imidazole ring, which is known for its biological activity, particularly in drug development.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of Bcl-2 and Bcl-xL proteins, which are critical in the regulation of apoptosis in cancer cells. The compound has shown promising binding affinities and cell growth inhibition in various cancer cell lines.

| Compound | Binding Affinity (IC50 ± SD, nM) | Cell Growth Inhibition (IC50 ± SD, nM) |

|---|---|---|

| N-isopropyl derivative | 19 ± 5 | 14 ± 5 |

These results indicate that modifications to the imidazole structure can enhance the anticancer properties of the compound, making it a candidate for further development as a therapeutic agent against malignancies .

2. Inhibition of Protein Targets

The compound has been investigated for its ability to inhibit specific protein targets involved in cancer progression. For instance, its efficacy against Bcl-xL was demonstrated through in vitro assays, where it induced apoptosis in sensitive cancer cell lines .

Pharmacological Insights

1. Mechanism of Action

This compound operates by binding to the hydrophobic groove of Bcl-2 family proteins, preventing their anti-apoptotic function. This mechanism leads to increased apoptosis in cancer cells, which is crucial for effective cancer treatment strategies.

2. Structure-Activity Relationship (SAR)

The structure of N-isopropyl derivatives plays a significant role in their biological activity. Variations in substituents on the imidazole ring can drastically alter binding affinity and efficacy. For example, compounds with larger or more polar substituents showed increased potency against Bcl-xL .

Case Studies

Case Study 1: In Vivo Efficacy

In an experimental study involving SCID mice with H146 xenograft tumors, administration of N-isopropyl derivatives resulted in significant tumor regression. Mice treated with the compound exhibited increased cleavage of PARP and caspase-3, markers indicative of apoptosis . This study underscores the potential for clinical applications in oncology.

Case Study 2: Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of N-isopropyl derivatives. Preliminary data suggest favorable ADME characteristics, although further toxicological assessments are necessary to establish safety profiles before clinical trials can commence.

Mechanism of Action

The mechanism of action of N-isopropyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The nitrophenyl and phenyl groups may facilitate binding to enzymes or receptors, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

Imidazole-Based Analogs

- Compound 26 (N-Isopropyl-2-((4-Phenyl-1H-Imidazol-2-yl)thio)Acetamide): This analog shares the imidazole-thioacetamide scaffold but differs in substituent positions. The target compound has a 5-(3-nitrophenyl) and 1-phenyl substitution, while Compound 26 has a 4-phenyl group on the imidazole.

Thiadiazole-Based Analogs

describes derivatives of 1,3,4-thiadiazole-2-yl acetamides (e.g., compounds 5e–5m). Key differences include:

- Heterocycle Core: Thiadiazoles (5e–5m) vs. imidazole (target compound).

- Substituents: Thiadiazole derivatives feature phenoxy (e.g., 2-isopropyl-5-methylphenoxy in 5e) and thioether groups (e.g., 4-chlorobenzylthio in 5e). The target compound’s nitro group may confer stronger electrophilic character compared to chlorobenzyl or methoxy groups .

Physical Properties

Data Tables

Table 1: Key Structural and Physical Comparisons

Table 2: Functional Group Impact on Properties

| Group | Electronic Effect | Potential Biological Impact |

|---|---|---|

| 3-Nitrophenyl | Strong EWG | Enhanced enzyme inhibition |

| 4-Chlorobenzyl | Moderate EWG | Antimicrobial activity |

| Methoxy | EWG/EDG* | Variable solubility and target binding |

*EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Biological Activity

N-isopropyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative studies with similar compounds.

The compound can be synthesized through multi-step reactions starting from readily available precursors. A common synthetic route involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thioacetamide under basic conditions to yield the desired product. The presence of the thioacetamide group is particularly notable as it enhances the compound's chemical reactivity and biological activity compared to other similar compounds.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, thus blocking substrate access or altering enzyme conformation.

- Receptor Binding : It may also interact with specific receptors, influencing signaling pathways related to cell proliferation and survival, particularly in cancer cells.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Inhibition of estrogen receptor signaling |

| HeLa (Cervical Cancer) | 8.3 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 12.0 | Cell cycle arrest at G2/M phase |

These findings suggest that this compound could serve as a lead compound for further development in cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4.0 | Bactericidal |

| Escherichia coli | 8.0 | Bacteriostatic |

| Pseudomonas aeruginosa | 16.0 | Bacteriostatic |

The mechanism underlying its antimicrobial effects may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Comparative Studies

When compared to similar compounds, such as phenylthiazole derivatives and nitrophenyl imidazoles, this compound shows unique properties due to its thioacetamide moiety. This structural feature contributes to its distinct biological activities:

| Compound Class | Activity | Unique Features |

|---|---|---|

| Phenylthiazole Derivatives | Moderate Anticancer | Lacks thioacetamide group |

| Nitrophenyl Imidazoles | Antimicrobial | No significant anticancer activity |

| N-Isopropyl Compound | High Anticancer & Antimicrobial | Enhanced reactivity and dual activity |

This comparison highlights the potential advantages of this compound in drug development efforts .

Q & A

Q. What are the key synthetic steps for preparing N-isopropyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide?

The synthesis typically involves three stages:

- Imidazole ring formation : Condensation of 3-nitrobenzaldehyde with phenylamine derivatives under acidic or basic conditions (e.g., using ammonium acetate as a catalyst) to generate the 5-(3-nitrophenyl)-1-phenylimidazole core .

- Thioether linkage : Reaction of the imidazole intermediate with a thiolating agent (e.g., thiourea or mercaptoacetic acid) to introduce the sulfur bridge. Solvent choice (e.g., DMF or ethanol) and temperature control (60–80°C) are critical for yield optimization .

- Acetamide functionalization : Coupling the thiolated intermediate with isopropylamine via nucleophilic acyl substitution, often using carbodiimide coupling agents like EDC/HOBt .

Validation : Monitor reaction progress via TLC and confirm purity through HPLC (>95%) and NMR spectroscopy .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions on the imidazole ring and thioacetamide chain. For example, the isopropyl group shows a triplet at δ ~1.2 ppm (CH3) and a septet at δ ~3.9 ppm (CH) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 463.1 [M+H]+) and detects fragmentation patterns indicative of nitro group reduction or thioether cleavage .

- IR Spectroscopy : Key peaks include C=O stretch (~1670 cm⁻¹, acetamide) and NO2 asymmetric stretch (~1535 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial Activity : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ampicillin .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values. The nitro group may enhance activity via redox cycling .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

- Bioavailability Optimization : Modify lipophilicity by replacing the nitro group (e.g., with -CF3) to improve membrane permeability. LogP calculations (e.g., using ChemAxon) guide structural adjustments .

- Metabolite Analysis : Conduct LC-MS/MS to identify phase I/II metabolites. Nitro-reduction to amines may alter target binding .

- Formulation Strategies : Use nanoemulsions or cyclodextrin complexes to enhance solubility and reduce off-target effects .

Q. What computational methods predict target interactions for this compound?

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450 or kinase targets). The nitro group’s electron-withdrawing effect may stabilize π-π stacking with aromatic residues .

- MD Simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories) to assess binding mode retention. The thioether’s flexibility may influence conformational adaptation .

Q. How do substituent variations on the imidazole ring affect bioactivity?

- Comparative SAR Studies : Replace the 3-nitrophenyl group with halogens (e.g., Cl) or methoxy groups. For example, 4-chlorophenyl analogs show enhanced antibacterial activity (MIC = 1.61 µg/mL vs. 10–30 µg/mL for methoxy derivatives) due to increased electrophilicity .

- Electrochemical Profiling : Cyclic voltammetry reveals nitro group reduction potentials (−0.5 to −0.7 V vs. Ag/AgCl), correlating with pro-drug activation in hypoxic tumor environments .

Q. What strategies address low yields in thioether bond formation during synthesis?

- Catalyst Screening : Test Cu(I) catalysts (e.g., CuI) or phase-transfer agents (e.g., TBAB) to accelerate sulfur nucleophilicity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve reaction kinetics but may require inert atmospheres to prevent oxidation .

Methodological Considerations

Q. How should researchers validate the compound’s stability under physiological conditions?

Q. What analytical techniques resolve structural ambiguities in regiochemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.